

Application Notes and Protocols: Dosing and Administration of Zapnometinib in Mice

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Compound of Interest

Compound Name: Zapnometinib

Cat. No.: B020477

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These application notes provide a comprehensive overview of the dosing, administration, and experimental protocols for the MEK inhibitor **Zapnometinib** (also known as PD0184264 or ATR-002) in mouse models, based on currently available preclinical data.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and dosing regimens of **Zapnometinib** in mice from various studies.

Table 1: Pharmacokinetic Parameters of **Zapnometinib** in Mice

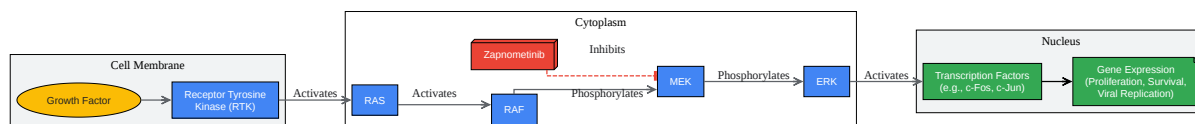
Parameter	Value	Administration Route	Dosage	Mouse Strain	Source
C _{max}	15 ± 1 µg/mL	Oral gavage	15 mg/kg (twice daily)	Not Specified	[1]
Time to C _{max}	2-4 hours	Oral	Not Specified	Not Specified	[1][2][3][4][5]
Elimination Half-Life	8 hours	Oral	Not Specified	Not Specified	[1][2][3][4]
AUC (0-inf)	860.02 µg·h/mL	Intravenous	150 mg/kg	Not Specified	[6]
AUC (0-inf)	1953.68 µg·h/mL	Oral	150 mg/kg	Not Specified	[6]

Table 2: Reported Dosing Regimens of **Zapnometinib** in Mice

Total Daily Dose	Dosing Schedule	Administration Route	Mouse Model	Purpose	Source
25 mg/kg/day	12.5 mg/kg, twice daily (8h interval)	Oral	Not Specified	Pharmacokinetic/Pharmacodynamic study	[1] [2] [3] [4]
50 mg/kg/day	25 mg/kg, twice daily	Oral gavage	Influenza A (H1N1pdm09) infected C57BL/6 mice	Antiviral efficacy	[1] [3] [4]
25 mg/kg	Single dose	Oral gavage	LPS-induced Acute Lung Injury (ALI) C57BL/6 mice	Immunomodulatory effects	[7]
8.4, 25, or 75 mg/kg/day	Three times a day	Oral	Influenza A (H1N1pdm09) infected C57BL/6 mice	Antiviral efficacy	[6]
75 mg/kg	Not Specified	Oral	Not Specified	Tolerability study	[1] [8]
25 mg/kg	Twice daily	Oral gavage	Influenza A infected mice	In vivo efficacy vs. standard of care	[9]

Signaling Pathway

Zapnometinib is a potent inhibitor of MEK1 and MEK2, key components of the Raf/MEK/ERK signaling pathway. This pathway is often exploited by viruses to facilitate their replication.



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Caption: **Zapnometinib** inhibits MEK, blocking the Raf/MEK/ERK signaling cascade.

Experimental Protocols

Protocol 1: Antiviral Efficacy Against Influenza A Virus

This protocol details the methodology for evaluating the antiviral efficacy of **Zapnometinib** in an influenza virus infection model in mice.^{[1][3][4]}

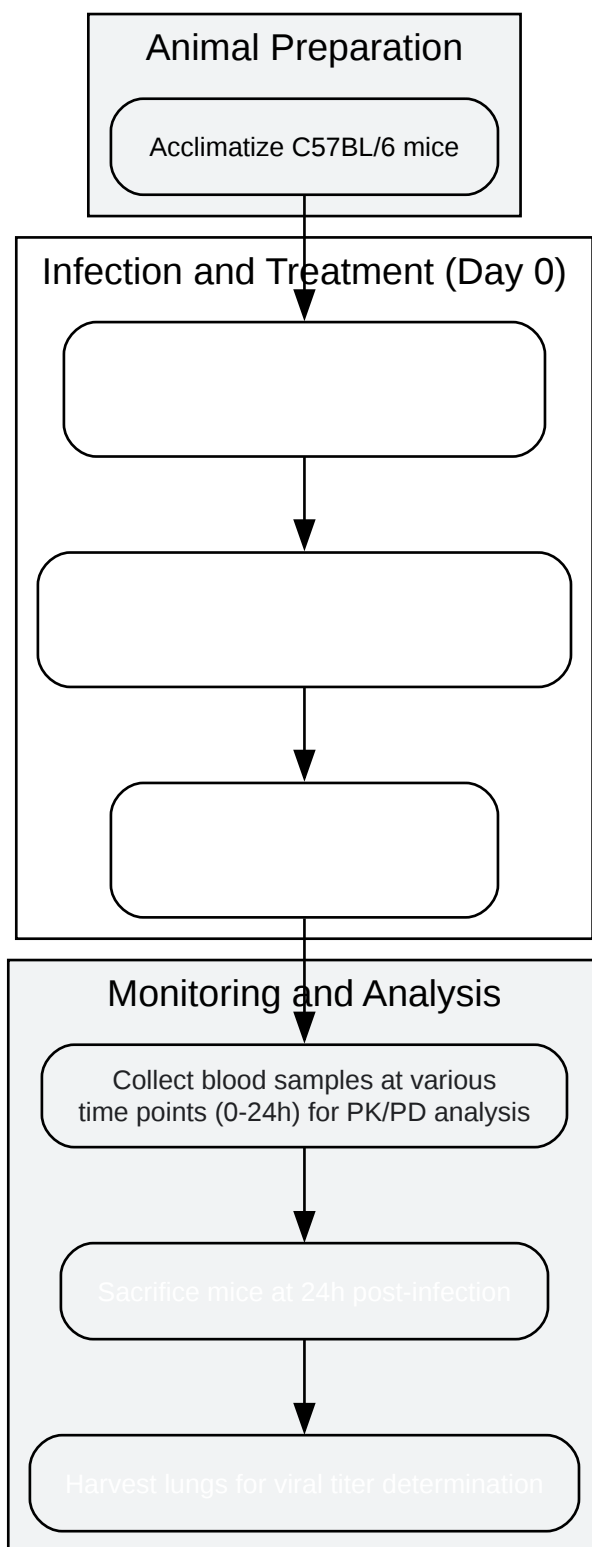
1. Animal Model:

- Species: Mouse
- Strain: Female C57BL/6
- Age/Weight: 8 weeks, 21-24 g^[6]

2. Materials:

- **Zapnometinib** [2-(2-Chloro-4-Iodophenylamino)-N-3,4-Difluoro benzoic acid]
- Vehicle solution: 5% (v/v) Dimethyl sulfoxide (DMSO), 15% (v/v) Cremophor EL (or Kolliphor EL), and 80% (v/v) Phosphate-buffered saline (PBS).^{[1][9]}
- Influenza A virus (e.g., H1N1pdm09)
- Oral gavage needles

3. Experimental Workflow:

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Caption: Workflow for influenza antiviral efficacy study in mice.

4. Procedure:

- Prepare the **Zapnometinib** formulation by dissolving 10.5 mg in 5% (v/v) DMSO, then diluting with 15% (v/v) Cremophor EL and 80% (v/v) PBS.^[1] This yields a concentration suitable for dosing 25 mg/kg in a 200 µL volume for a ~21g mouse.
- One hour prior to infection, administer 25 mg/kg **Zapnometinib** or vehicle control to the mice via oral gavage.^{[1][4]}
- Infect the mice intranasally with a lethal dose of H1N1pdm09 virus.^[3]
- Seven hours post-infection (8 hours after the first dose), administer a second 25 mg/kg dose of **Zapnometinib**.^{[1][4]}
- Collect blood samples at various time points for pharmacokinetic (plasma concentration) and pharmacodynamic (MEK inhibition in PBMCs) analysis.^{[1][4]}
- At 24 hours post-infection, euthanize the mice and harvest the lungs to determine the viral titer.^{[1][3]} A 50%-80% reduction in MEK activity has been shown to be sufficient to reduce influenza virus titer in the lungs by over 90%.^{[1][2][4]}

Protocol 2: Immunomodulatory Effects in an Acute Lung Injury (ALI) Model

This protocol is designed to assess the anti-inflammatory properties of **Zapnometinib** in a lipopolysaccharide (LPS)-induced ALI mouse model.^[7]

1. Animal Model:

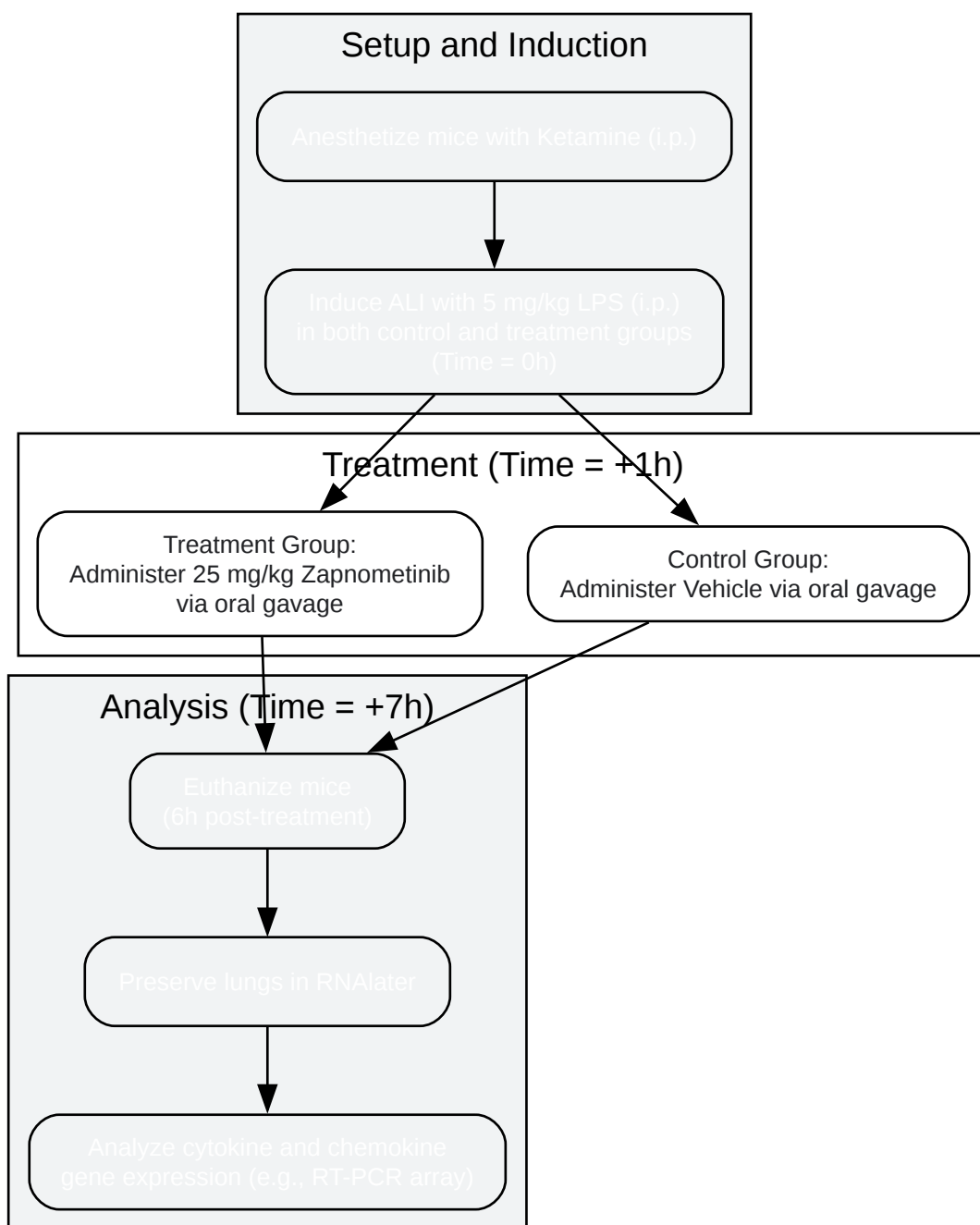
- Species: Mouse
- Strain: C57BL/6

2. Materials:

- **Zapnometinib**

- Vehicle solution: 15% Kolliphor, 5% DMSO in PBS.[\[7\]](#)
- Lipopolysaccharide (LPS) from E. coli (e.g., O55:B5)
- Ketamine for anesthesia
- Oral gavage needles
- RNAlater for tissue preservation

3. Experimental Workflow:



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